molecular formula C6H11O10P B080565 1-phospho-alpha-D-glucuronic acid CAS No. 13168-11-1

1-phospho-alpha-D-glucuronic acid

Cat. No.: B080565
CAS No.: 13168-11-1
M. Wt: 274.12 g/mol
InChI Key: AIQDYKMWENWVQJ-QIUUJYRFSA-N
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Description

1-phospho-alpha-D-glucuronic acid is a derivative of alpha-D-glucuronic acid, where the hydroxyl group at the first carbon is replaced by a phosphate group. This compound is a significant intermediate in various biochemical pathways and has roles in metabolism and cellular processes .

Mechanism of Action

Target of Action

The primary target of 1-phospho-alpha-D-glucuronic acid is the enzyme glucuronate-1-phosphate uridylyltransferase . This enzyme plays a crucial role in the formation of uridine diphosphate-glucuronic acid in plants .

Mode of Action

This compound interacts with its target enzyme, glucuronate-1-phosphate uridylyltransferase, in a reaction that also involves UTP . The enzyme catalyzes the conversion of UTP and 1-phospho-alpha-D-glucuronate into diphosphate and UDP-alpha-D-glucuronate . This reaction is part of the larger process of glucuronate interconversions .

Biochemical Pathways

The action of this compound is involved in several biochemical pathways, including:

These pathways are crucial for various biological processes, including the metabolism of sugars and the synthesis of important compounds.

Result of Action

The action of this compound results in the production of UDP-alpha-D-glucuronate . This compound is a key intermediate in the biosynthesis of various important substances, including glucuronides and glycosaminoglycans .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of Mg2+ ions is necessary for the optimal activity of glucuronate-1-phosphate uridylyltransferase . Additionally, the pH and temperature of the environment can also affect the enzyme’s activity .

Biochemical Analysis

Biochemical Properties

1-Phospho-alpha-D-glucuronic acid interacts with various enzymes, proteins, and other biomolecules. It is a pivotal compound within the realm of biomedical applications, indispensable for Glycosaminoglycans (GAGs) research. It impeccably governs xenobiotic compound metabolism.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-phospho-alpha-D-glucuronic acid can be synthesized through enzymatic methods, where enzymes such as glucuronokinase catalyze the phosphorylation of alpha-D-glucuronic acid . The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods

Industrial production of this compound often employs biocatalysis due to its efficiency and environmental friendliness. This method involves using whole-cell biocatalysts or isolated enzymes to convert alpha-D-glucuronic acid to its phosphorylated form .

Chemical Reactions Analysis

Types of Reactions

1-phospho-alpha-D-glucuronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions include various derivatives of glucuronic acid, such as glucuronic acid lactone and glucuronides, which are important in detoxification processes in the liver .

Scientific Research Applications

1-phospho-alpha-D-glucuronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phospho-alpha-D-glucuronic acid is unique due to its specific role in phosphorylation reactions and its involvement in the biosynthesis of complex carbohydrates. Its phosphorylated form allows it to participate in unique biochemical pathways that are not accessible to its non-phosphorylated counterparts .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O10P/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14/h1-4,6-9H,(H,10,11)(H2,12,13,14)/t1-,2-,3+,4-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQDYKMWENWVQJ-QIUUJYRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310626
Record name Glucuronic acid 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Glucuronic acid 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

13168-11-1
Record name Glucuronic acid 1-phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13168-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucuronic acid 1-phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401310626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Glucuronic acid 1-phosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003976
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-phospho-alpha-D-glucuronic acid
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of 1-phospho-alpha-D-glucuronic acid hydrolysis in plants like Lemna minor?

A1: While the provided research paper [] focuses on characterizing the enzymatic activity responsible for this compound hydrolysis in Lemna minor, it does not delve into the broader physiological significance of this process. Further research is needed to understand the downstream effects and specific metabolic pathways linked to this hydrolysis reaction in plants.

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